molecular formula C16H15ClN2O3 B2680708 1-(4-Chlorobenzyl)-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338750-81-5

1-(4-Chlorobenzyl)-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2680708
CAS RN: 338750-81-5
M. Wt: 318.76
InChI Key: GFWZOCQOJBWVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, or 1-CB-6-DMM-2-Oxo-1,2-DHP, is a compound that has been studied for its potential applications in the scientific research field. 1-CB-6-DMM-2-Oxo-1,2-DHP has been used as a model compound for the investigation of a variety of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Molecular Docking

A study explored the synthesis of novel pyridine and fused pyridine derivatives, including compounds related to 1-(4-Chlorobenzyl)-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. These compounds exhibited antimicrobial and antioxidant activities and were subject to in silico molecular docking screenings towards GlcN-6-P synthase, showing moderate to good binding energies, indicating potential biological applications (Flefel et al., 2018).

Structural and Spectroscopic Analysis

Another research focused on the synthesis, X-ray, and spectroscopic analysis of pyridine derivatives similar to 1-(4-Chlorobenzyl)-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. The study provided insights into the structural features and optical properties of these compounds, contributing to understanding their potential applications in materials science and pharmaceuticals (Cetina et al., 2010).

Electropolymerization and Conducting Polymers

Research into derivatized bis(pyrrol-2-yl) arylenes for the synthesis of conducting polymers through electropolymerization highlights the potential of using pyridine derivatives in the creation of new materials with low oxidation potentials. This could pave the way for advancements in electronic and optoelectronic devices (Sotzing et al., 1996).

Electrochemical Studies

Electrochemical studies of N-substituted 1,4- and 1,2-dihydropyridine derivatives, including those similar to 1-(4-Chlorobenzyl)-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, provide insights into their oxidation processes. This research is significant for understanding the chemical properties and potential applications of these compounds in electrochemical sensors and devices (Stradiņš et al., 1987).

Novel Synthesis Methods

A study on the convenient synthesis of macrocyclic antibiotics showcases the versatility of pyridinecarbonitrile derivatives in pharmaceutical synthesis, particularly in creating complex molecules with significant biological activities (Okumura et al., 1998).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-(dimethoxymethyl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-21-16(22-2)14-8-5-12(9-18)15(20)19(14)10-11-3-6-13(17)7-4-11/h3-8,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWZOCQOJBWVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C(=O)N1CC2=CC=C(C=C2)Cl)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.